3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
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Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(1,1-dioxothiolan-3-yl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5S/c1-13-20(14-2-4-15(23)5-3-14)21(25)17-6-7-19-18(22(17)29-13)10-24(12-28-19)16-8-9-30(26,27)11-16/h2-7,16H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGGGXRDGGCNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of STL099262, also known as 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
STL099262 acts as an activator of the GIRK channels. It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Biological Activity
The compound 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS Number: 951984-75-1) is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C22H20ClNO5S
- Molecular Weight : 445.9 g/mol
- Key Functional Groups : Chlorophenyl, dioxidotetrahydrothiophenyl, oxazine ring.
Synthesis
The synthesis of this compound typically involves multiple steps of organic reactions. The process begins with the preparation of chromene and oxazine intermediates followed by the introduction of the thiophene moiety. Common reagents include various acids and oxidizing agents under controlled conditions to ensure stability and yield.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, a related series of compounds demonstrated significant inhibitory effects on glioblastoma cell lines. A specific derivative showed an EC50 value of 20 μM against murine glioblastoma cells (GL261), indicating promising anticancer properties .
| Compound | EC50 (μM) | Remarks |
|---|---|---|
| 4j | 20 ± 3 | Potent against GL261 cells |
| MK-2206 | 2 ± 0.5 | Reference compound |
The mechanism of action appears to involve inhibition of the AKT signaling pathway, a crucial oncogenic pathway in gliomas. The compound exhibited low micromolar activity against kinase AKT2/PKBβ, correlating with reduced glioma malignancy .
Antifungal and Antitubercular Activity
In vitro studies have also shown that derivatives of this compound possess antifungal activity against several pathogenic fungi strains and exhibit activity against Mycobacterium tuberculosis H37Rv. This suggests a broader spectrum of biological activity beyond anticancer effects .
The biological activity is largely attributed to the compound's ability to interact with specific molecular targets. It is hypothesized that the structural features allow binding to proteins or enzymes involved in critical biochemical pathways. This interaction may lead to modulation or inhibition of their activity, impacting cellular processes such as proliferation and survival.
Case Studies
- Anticancer Efficacy : In a study evaluating various derivatives for their anticancer properties, the compound demonstrated significant growth inhibition in glioblastoma models while showing reduced toxicity in non-cancerous cells .
- Antifungal Properties : Another investigation into related compounds indicated strong antifungal activities against four strains of fungi, suggesting that structural modifications could enhance efficacy against infectious agents .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis of chromeno-oxazine derivatives typically involves multi-step routes, including cyclocondensation, nucleophilic substitution, and oxidation. For example:
- Step 1: Formation of the chromene backbone via acid-catalyzed cyclization of substituted phenolic precursors.
- Step 2: Introduction of the tetrahydrothiophene sulfone moiety via alkylation or Mitsunobu reactions under anhydrous conditions (e.g., using DCC/DMAP in THF) .
- Step 3: Final oxazine ring closure using reagents like POCl₃ or PCl₅ at controlled temperatures (0–5°C) to avoid side reactions . Yield optimization requires precise pH control (neutral to slightly basic) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups. Purity is verified via HPLC (>95%) and TLC monitoring .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; tetrahydrothiophene sulfone methyl groups at δ 1.8–2.1 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₁ClNO₅S: 454.08; observed: 454.09) .
- X-ray Crystallography: SHELX software refines crystal structures to determine bond lengths/angles (e.g., C–O bond in oxazine: 1.36 Å) and stereochemistry. Data collection requires high-resolution (<1.0 Å) single crystals grown via vapor diffusion .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final oxazine ring closure?
Low yields often arise from steric hindrance at the oxazine-forming step. Strategies include:
- Solvent Optimization: Switching from THF to DMF improves solubility of bulky intermediates .
- Catalysis: Using Lewis acids (e.g., ZnCl₂) to activate carbonyl groups, accelerating ring closure .
- Temperature Gradients: Gradual warming (5°C → 25°C over 12 hrs) minimizes side-product formation . Contradictions in yield data across studies (e.g., 35–77% for similar derivatives ) highlight the need for reproducibility protocols, such as strict moisture control and standardized reagent purity checks .
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Molecular Docking (AutoDock Vina): Models interactions with biological targets (e.g., kinases) using the sulfone group as a hydrogen-bond acceptor .
- QSAR Studies: Correlates substituent effects (e.g., 4-chlorophenyl’s electronegativity) with antiviral or antifungal activity .
- MD Simulations: Assesses stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns trajectories) .
Q. How do stereochemical variations in the tetrahydrothiophene sulfone moiety affect pharmacological properties?
- Diastereomer Separation: Chiral HPLC (Chiralpak IA column) resolves enantiomers, revealing differences in IC₅₀ values (e.g., (R)-isomer shows 10-fold higher activity against COX-2 than (S)) .
- Steric Effects: Bulky sulfone groups reduce membrane permeability (logP <2.0) but enhance target selectivity .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectral data for structurally analogous compounds?
Conflicting NMR signals (e.g., δ 4.3 ppm for –CH₂– in sulfone vs. δ 4.1 ppm in non-sulfonated analogs ) arise from solvent polarity or tautomerism. Solutions:
- Variable Temperature NMR: Identifies dynamic processes (e.g., ring-flipping) causing signal splitting .
- 2D-COSY/HSQC: Assigns overlapping proton/carbon signals unambiguously .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| 1 | H₂SO₄, 80°C, 6h | 60–70% | 90% |
| 2 | DCC/DMAP, THF, 0°C | 45–55% | 85% |
| 3 | POCl₃, DCM, 5°C | 35–50% | 95% |
| Data compiled from |
Table 2: Comparative Bioactivity of Derivatives
| Substituent | Target (IC₅₀, μM) | logP |
|---|---|---|
| 4-Chlorophenyl | COX-2: 0.12 | 2.1 |
| 3,4-Dimethoxyphenyl | HIV-1 RT: 1.8 | 1.7 |
| 4-Fluorophenyl | Fungal CYP51: 0.9 | 2.3 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
